8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione This purine-2,6-dione derivative features a 3-methyl group at position 3, a 4-methylbenzyl (para-methylbenzyl) substituent at position 7, and a 2,3-dihydroxypropylsulfanyl moiety at position 7. Such substitutions are critical in modulating interactions with biological targets, particularly enzymes or ion channels where purine derivatives often act as inhibitors or modulators .
Properties
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-3-5-11(6-4-10)7-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-9-12(23)8-22/h3-6,12,22-23H,7-9H2,1-2H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHDRRNFRPMGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(CO)O)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine-2,6-dione derivatives are pharmacologically versatile, with substituents at positions 7 and 8 significantly influencing activity. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₈H₂₀N₄O₄S.
Key Insights from Structural Comparisons
Substituent Hydrophilicity vs. Activity: The target compound’s 2,3-dihydroxypropylsulfanyl group enhances solubility compared to hydrophobic analogs like decylsulfanyl () or allylsulfanyl (). This property may improve bioavailability but could reduce membrane penetration . In contrast, 4-chloro-3-(trifluoromethoxy)phenoxy () introduces strong electron-withdrawing groups, favoring interactions with TRPC5 channels via halogen bonding .
Position 7 Modifications: 4-Methylbenzyl in the target compound provides moderate hydrophobicity, balancing solubility and target binding. This contrasts with 4-chlorobenzyl (), which increases electronegativity for ion channel interactions, and 3-phenoxypropyl (), which extends the molecule for kinase active-site penetration .
Activity Correlations :
- CK2 Inhibition : The hydrazine-based substituent in ’s compound enables hydrogen bonding with CK2’s ATP-binding pocket, critical for inhibition .
- TRPC5 Activation : Bulky, electronegative groups (e.g., trifluoromethoxy in ) are essential for TRPC5 selectivity .
Research Findings and Methodologies
- Molecular Docking Insights : AutoDock4 simulations () predict that the target compound’s dihydroxypropylsulfanyl group may form hydrogen bonds with polar residues in kinase or ion channel binding sites, similar to the hydrazine-substituted CK2 inhibitor .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , involving nucleophilic substitution at position 8 and alkylation at position 7 .
Preparation Methods
Core Derivatization from Xanthine
The purine-2,6-dione scaffold is typically synthesized from xanthine derivatives. For example:
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Methylation at N-3 : Treatment of xanthine with methyl iodide in alkaline conditions yields 3-methylxanthine.
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Benzylation at N-7 : Reacting 3-methylxanthine with 4-methylbenzyl bromide in dimethylformamide (DMF) under nitrogen atmosphere introduces the 7-(4-methylbenzyl) group.
Key Reaction Conditions :
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Solvent: DMF or dimethylacetamide (DMAc).
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Base: Potassium carbonate or sodium hydride.
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Temperature: 60–80°C for 6–12 hours.
Introduction of the 8-Sulfanyl Group
Thiol-Alkylation at Position 8
The 8-position of purine derivatives is electrophilic, allowing nucleophilic substitution with thiols. For Compound A :
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Activation : Bromination of 3-methyl-7-(4-methylbenzyl)xanthine using phosphorus oxybromide (POBr₃) generates 8-bromo-3-methyl-7-(4-methylbenzyl)-2,6-dioxopurine.
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Thiol Coupling : Reaction with 2,3-dihydroxypropanethiol in the presence of a base (e.g., triethylamine) substitutes bromine with the sulfanyl group.
Optimization Notes :
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Protection of Hydroxyls : The dihydroxypropylthiol reactant is often protected with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent oxidation or side reactions.
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Catalysis : Use of copper(I) iodide improves coupling efficiency.
Protection-Deprotection Strategies
Hydroxyl Group Protection
To preserve the dihydroxypropyl moiety during synthesis:
Final Deprotection
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Acidic Hydrolysis : Hydrochloric acid (HCl) in methanol removes acetyl groups.
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Silyl Removal : Tetrabutylammonium fluoride (TBAF) cleaves TBS groups.
Analytical Characterization
Post-synthesis, Compound A is validated using:
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NMR Spectroscopy :
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HPLC Purity : >95% using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Xanthine alkylation | Xanthine | Methyl iodide, 4-MeBnBr | 70 | 92 |
| Bromination-thiol | 8-Bromo derivative | Dihydroxypropanethiol | 55 | 95 |
| Catalyzed coupling | 8-Bromo derivative | CuI, TEA | 65 | 97 |
Yields reflect optimized conditions after deprotection.
Challenges and Mitigation
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Low Solubility : The purine core’s poor solubility in polar solvents is addressed using DMAc or ionic liquids.
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Thiol Oxidation : Conducting reactions under nitrogen or using antioxidants (e.g., BHT) prevents disulfide formation.
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Regioselectivity : Directed ortho-metalation techniques ensure precise substitution at the 8-position.
Industrial-Scale Considerations
For bulk synthesis:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
- Methodological Answer : The synthesis of this purine derivative typically involves nucleophilic substitution at the 8-position of the purine core. A common approach includes reacting 3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione with 2,3-dihydroxypropyl thiol under reflux in polar protic solvents (e.g., ethanol or methanol) at 60–80°C for 12–24 hours. Catalytic bases like triethylamine may enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification), mass spectrometry (HRMS for molecular weight confirmation), and X-ray crystallography (if single crystals are obtainable). For sulfur-containing moieties, FT-IR can validate the presence of sulfanyl groups (S–H stretching at ~2550 cm⁻¹). Comparative analysis with structurally similar purine derivatives (e.g., 8-heptylsulfanyl analogs) is advised to confirm substituent positions .
Q. What strategies are effective for assessing its stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use TLC or LC-MS to detect decomposition products (e.g., sulfoxide/sulfone formation via oxidation of the sulfanyl group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assays?
- Methodological Answer : Variability often arises from differences in:
- Biological systems : Use isogenic cell lines or primary cells to minimize genetic drift.
- Assay conditions : Standardize ATP concentrations in kinase assays, as purine derivatives may compete with endogenous ATP.
- Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting the sulfanyl and dihydroxypropyl groups?
- Methodological Answer :
- Analog Synthesis : Replace the 2,3-dihydroxypropyl group with shorter/longer diols (e.g., 1,2-ethanediol or 1,4-butanediol) to assess hydrophilicity impacts.
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or amine groups to evaluate electronic effects.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies on key binding residues .
Q. What mechanisms underlie its potential off-target interactions in cellular models?
- Methodological Answer :
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify off-target proteins.
- Metabolomic Profiling : Use LC-MS/MS to detect perturbations in purine metabolism pathways (e.g., hypoxanthine or xanthine levels).
- Transcriptomics : RNA-seq can reveal unintended gene expression changes (e.g., stress-response pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
